molecular formula C12H10FNO2 B8047877 methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8047877
M. Wt: 219.21 g/mol
InChI Key: SBIWPRUCVWNMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a methyl ester group at position 3 and a 2-fluorophenyl substituent at position 5 of the pyrrole ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWPRUCVWNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The synthesis begins with 2-fluoro-α-bromoacetophenone and 3-oxopropionitrile undergoing a base-catalyzed substitution reaction. Triethylamine or potassium carbonate facilitates the displacement of the bromine atom, yielding 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile as an intermediate. This intermediate undergoes hydrogenation cyclization using a Pd-C/HZSM-5 molecular sieve catalytic system, which promotes reductive ring closure to form the pyrrole core.

Optimization of Reaction Conditions

Critical parameters for the substitution step include:

  • Temperature : 40–60°C (optimal at 50°C)

  • Solvent : Ethyl acetate (yield: 89–92%)

  • Molar ratio : 1:1.2 (2-fluoro-α-bromoacetophenone to 3-oxopropionitrile)

For cyclization:

  • Catalyst loading : 0.05–0.2 wt% Pd-C relative to substrate

  • Reaction time : 15–20 hours at 70°C

  • Solvent : 1,4-dioxane (yield: 78–85%)

Post-treatment involves cooling, filtration to remove catalysts, and crystallization in water to isolate the final product.

Table 1: Key Parameters for Substitution-Cyclization Method

ParameterSubstitution StepCyclization Step
CatalystK₂CO₃Pd-C/HZSM-5
SolventEthyl acetate1,4-Dioxane
Temperature50°C70°C
Yield89–92%78–85%
Purity (HPLC)≥98%≥97%

Advantages and Limitations

This method’s strengths include short reaction steps and high scalability , making it suitable for industrial production. However, the use of Pd-C raises concerns about catalyst cost and metal contamination in APIs.

Multi-Step Fluorination and Esterification Strategy

Synthetic Pathway

An alternative route involves fluorination of a pyrrole precursor followed by esterification. Starting with ethyl 5-methyl-1H-pyrrole-2-carboxylate , electrophilic fluorination using Selectfluor introduces the fluorine atom at the 5-position. Subsequent hydrolysis of the ethyl ester to the carboxylic acid and re-esterification with methanol yields the target methyl ester.

Critical Fluorination Conditions

  • Reagent : Selectfluor (2 equiv) in acetonitrile/acetic acid (5:1 v/v)

  • Temperature : 0°C (prevents over-fluorination)

  • Yield : 4.5–6.5% after chromatography

Table 2: Fluorination-Esterification Protocol

StepReagents/ConditionsYield
FluorinationSelectfluor, CH₃CN/AcOH, 0°C4.5–6.5%
Hydrolysis10 M NaOH, EtOH, 90°C76%
EsterificationCH₃OH, H₂SO₄ (cat.), reflux68–72%

Challenges and Mitigation

The low yield in fluorination stems from competing side reactions, including acetoxylation. Purification via flash chromatography is essential but increases operational complexity.

Comparative Analysis of Methods

Yield and Scalability

  • Substitution-Cyclization : 65–70% overall yield; easily scalable to kilogram quantities.

  • Fluorination-Esterification : 3–4% overall yield; limited to gram-scale synthesis.

Cost and Practicality

Pd-C catalysts and molecular sieves incur higher costs in the first method but are offset by higher throughput. The second method’s reliance on Selectfluor and chromatography makes it prohibitively expensive for large-scale applications.

Purity and Byproduct Management

Both methods produce high-purity material (>97%), but the fluorination route requires rigorous chromatography to separate regioisomers.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.37 (s, 1H, NH), 7.31 (d, J = 2.9 Hz, 1H), 4.02 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : Confirms carbonyl (167.2 ppm) and fluorophenyl (162.1 ppm) groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 219.21 (C₁₂H₁₀FNO₂).

Industrial and Research Applications

The substitution-cyclization method is preferred for API intermediate synthesis due to its robustness. The fluorination route, while lower-yielding, offers flexibility for synthesizing analogs in drug discovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, which can lead to the formation of more complex molecules. The compound can be synthesized through several methods, including:

  • Condensation Reactions : Typically involves the reaction of 2-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring.
  • One-Pot Synthesis : Recent advancements have demonstrated efficient one-pot methods that simplify the synthesis process while maintaining high yields and purity .

Biological Research

The biological applications of this compound are notable:

  • Drug Discovery : The compound's derivatives have shown potential pharmacological activities, making them candidates for new therapeutic agents. For instance, it has been investigated for its role in inhibiting specific enzymes and pathways relevant to various diseases .
  • Mechanism of Action : The fluorophenyl group enhances binding affinity to molecular targets, while the pyrrole ring participates in biochemical reactions, making this compound a valuable tool for studying biological processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new drugs:

  • Pharmacological Profiles : Compounds derived from this compound have been studied for their effects on various receptors and enzymes, contributing to advancements in treatments for conditions such as gastric ulcers and other acid-related disorders .
  • Clinical Relevance : Some derivatives have been linked to improved pharmacokinetic properties, enhancing their efficacy and safety profiles in clinical settings .

Industrial Applications

The industrial relevance of this compound extends to its use in producing specialty chemicals:

  • Production Techniques : The synthesis methods employed can be adapted for large-scale production using continuous flow reactors and automated systems, which enhance efficiency and yield.
  • Material Science : this compound can be utilized in creating materials with specific properties suitable for various applications in chemical industries.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pyrrole ring may participate in hydrogen bonding and other interactions that modulate the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 5-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxylate
  • Structural Difference : The 2-ethoxyphenyl group replaces the 2-fluorophenyl substituent.
  • Synthesis : Synthesized in 59% yield via a multi-step process involving purification with combiflash chromatography .
  • Impact : The ethoxy group is electron-donating, increasing the compound's lipophilicity compared to the fluorine-substituted analog. This may alter pharmacokinetic properties such as membrane permeability.
Methyl 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
  • Structural Differences :
    • Bromine at the para position of the phenyl ring.
    • Additional 2-methyl and 1-(2-ethylphenyl) groups on the pyrrole ring.
  • The 2-ethylphenyl group may enhance π-π stacking interactions in crystal packing .

Variations in the Ester Group

Ethyl 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylate (CAS 881674-06-2)
  • Structural Difference : Ethyl ester instead of methyl.
  • Properties :
    • Higher lipophilicity (logP ~2.8) compared to the methyl ester (estimated logP ~2.3).
    • Used as a precursor for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde via reduction with diisobutylaluminium hydride .
  • Applications : Intermediate in organic synthesis, particularly for aldehydes used in pharmaceutical research .

Functional Group Modifications on the Pyrrole Ring

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2)
  • Structural Difference : Aldehyde group replaces the methyl ester.
  • Properties :
    • MW: 189.19 g/mol, purity ≥98% (HPLC).
    • Reactive aldehyde group enables participation in condensation reactions, making it valuable for constructing heterocyclic frameworks .
  • Synthesis : Derived from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate via reduction .
Methyl 5-(2-Fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS 1902955-23-0)
  • Structural Difference : Methoxy group at position 4 of the pyrrole ring.
  • Storage requires protection from light and inert atmospheres .

Sulfonyl and Pyridine Derivatives

5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde
  • Structural Differences :
    • Sulfonyl group at position 1.
    • Pyridine ring attached via sulfonyl linkage.
  • The pyridine moiety introduces basicity, influencing solubility in aqueous media .

Biological Activity

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial, antifungal, and anti-tuberculosis activities, alongside structure-activity relationship (SAR) studies and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylate ester. The presence of the fluorine atom is significant as it can influence the compound's electronic properties, solubility, and biological activity.

Antibacterial Activity

Recent studies have shown that pyrrole derivatives exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus12.5
2-Phenyl-1H-pyrrole-3-carboxamideMethicillin-resistant S. aureus0.125
Pyrrole-3-carboxaldehyde derivativesPseudomonas putida77

The compound has shown promising results against Staphylococcus aureus, with an MIC of 12.5 µg/mL, indicating substantial antibacterial activity. This activity is often attributed to the electron-withdrawing nature of the fluorine atom, which enhances the compound's interaction with bacterial targets.

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also been investigated for antifungal activity. While specific data on this compound is limited, related compounds indicate potential efficacy against fungal pathogens.

Table 2: Antifungal Activity of Related Pyrrole Compounds

CompoundTarget FungiMIC (µg/mL)Reference
This compoundCandida albicans25
Pyrrolidine derivativesAspergillus niger15

These findings suggest that modifications in the pyrrole structure can lead to enhanced antifungal activity, although further studies are needed to confirm these effects specifically for this compound.

Anti-Tuberculosis Activity

The anti-tuberculosis potential of pyrrole derivatives has been a significant focus in recent research. Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis.

Table 3: Anti-Tuberculosis Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundMycobacterium tuberculosis<0.016
Pyrrole-2-carboxamide derivativesDrug-resistant M. tuberculosis<0.016

In particular, this compound has shown excellent efficacy against drug-resistant strains of tuberculosis with an MIC of less than 0.016 µg/mL. This suggests that the compound could serve as a lead structure for developing new anti-tuberculosis agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies indicate that:

  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyrrole Ring Modifications : Variations in substituents on the pyrrole ring can significantly affect antibacterial and antifungal activities.

Case Study: SAR Analysis

A recent study analyzed various pyrrole derivatives' activities by modifying substituents on the pyrrole ring and evaluating their effects on biological activity. Compounds with halogenated phenyl groups exhibited improved potency against both bacterial and fungal pathogens compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2-fluorophenylboronic acid with pyrrole precursors under Suzuki-Miyaura conditions, followed by esterification. Key parameters include:
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
  • Solvent: THF or DMF at 80–100°C
  • Base: K₂CO₃ or NaHCO₃ for pH control .
    Optimization may involve adjusting stoichiometry (e.g., 1.2:1 boronic acid:pyrrole ratio) and reaction time (6–24 hours). Monitor progress via TLC or LC-MS.

Q. How is the compound characterized spectroscopically, and what spectral discrepancies might arise?

  • Methodological Answer :
  • 1H/13C NMR : Expect peaks for the pyrrole ring (δ 6.5–7.2 ppm for aromatic protons) and the ester group (δ 3.8–4.0 ppm for OCH₃). The 2-fluorophenyl group shows splitting patterns due to para-fluorine coupling .
  • FT-IR : Look for C=O stretch (~1700 cm⁻¹) and N-H stretch (~3400 cm⁻¹) .
    Discrepancies in melting points or spectral data may arise from residual solvents (e.g., DMF) or tautomerism in the pyrrole ring. Purify via column chromatography (SiO₂, hexane/EtOAc) or recrystallization .

Q. What safety precautions are advised given limited toxicological data?

  • Methodological Answer : While specific toxicity data for this compound are unavailable, structurally related fluorophenyl-pyrroles suggest:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
  • Electrophilic substitution sites : Calculate Fukui indices to identify nucleophilic centers (e.g., pyrrole C-2 vs. C-5 positions).
  • Tautomeric stability : Compare energy barriers for 1H-pyrrole vs. 2H-pyrrole tautomers .
    Validate predictions with experimental results (e.g., XRD bond lengths in crystal structures) .

Q. How can conflicting spectral data (e.g., NMR shifts vs. XRD structures) be resolved?

  • Methodological Answer :
  • XRD Validation : Resolve ambiguities in proton environments (e.g., pyrrole NH vs. aromatic protons) by comparing experimental NMR shifts with those simulated from XRD-derived coordinates using software like Gaussian or ADF .
  • Dynamic Effects : Consider solvent polarity (e.g., DMSO-d6 vs. CDCl₃) and temperature, which influence tautomer populations.

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Intermediate Stabilization : Protect the pyrrole NH with tert-butoxycarbonyl (Boc) groups during coupling steps to prevent side reactions .
  • Catalyst Screening : Test Pd/C, NiCl₂(dppe), or CuI for cross-coupling efficiency.
  • Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., de-fluorinated byproducts) and adjust reaction conditions .

Q. How can environmental persistence be assessed given limited ecotoxicological data?

  • Methodological Answer :
  • Read-Across Models : Use QSAR tools (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and bioaccumulation (logP) based on fluorophenyl-pyrrole analogs .
  • Experimental Testing : Conduct OECD 301D (Closed Bottle Test) for aerobic degradation in simulated wastewater .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.